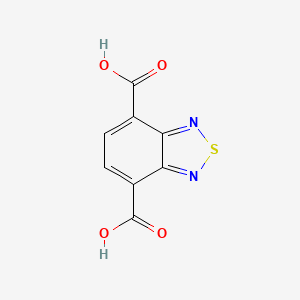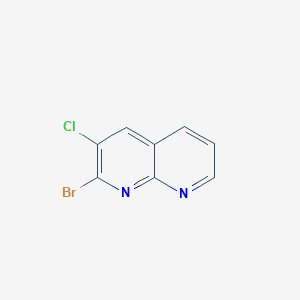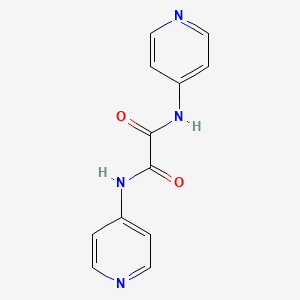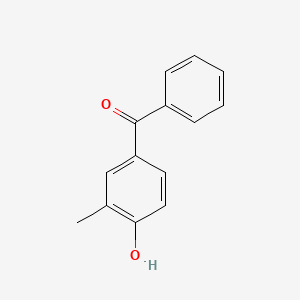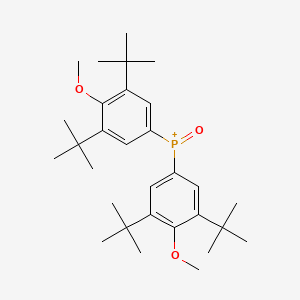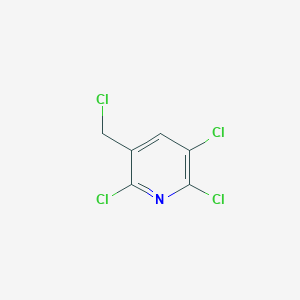
2,3,6-Trichloro-5-(chloromethyl)pyridine
概要
説明
2,3,6-Trichloro-5-(chloromethyl)pyridine is an organic compound with the chemical formula C6H2Cl4N. It appears as a colorless to yellow crystal and has a melting point of 78-82°C and a boiling point of 271-275°C . This compound is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agriculture.
科学的研究の応用
2,3,6-Trichloro-5-(chloromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, which means it causes severe skin burns and eye damage . The precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with formaldehyde and hydrochloric acid under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
2,3,6-Trichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include pyridine carboxylic acids and other oxidized derivatives.
Reduction: Products include less chlorinated pyridines and other reduced derivatives.
作用機序
The mechanism of action of 2,3,6-Trichloro-5-(chloromethyl)pyridine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with different chlorination patterns.
2-Chloro-5-(chloromethyl)pyridine: Another chlorinated pyridine derivative with different reactivity and applications.
Uniqueness
2,3,6-Trichloro-5-(chloromethyl)pyridine is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and industrial processes .
特性
IUPAC Name |
2,3,6-trichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWKOIUYLWSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B3178286.png)
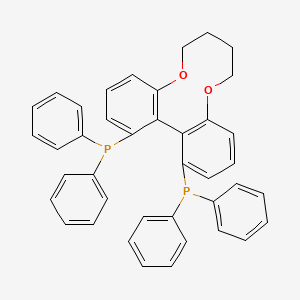
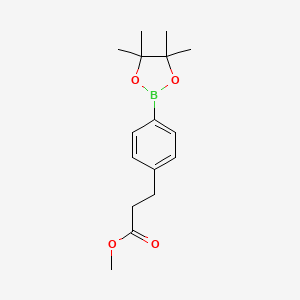
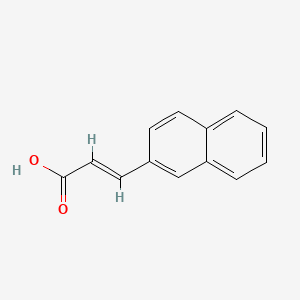
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)
![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)


